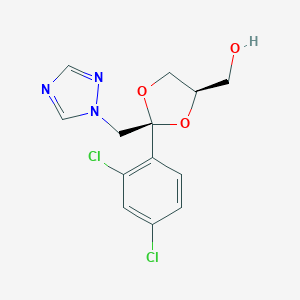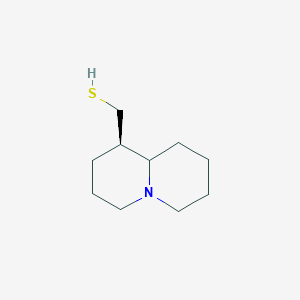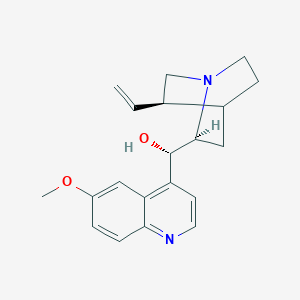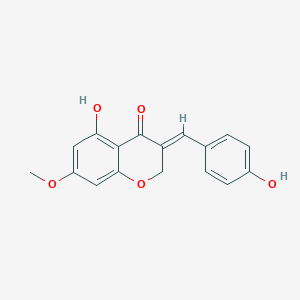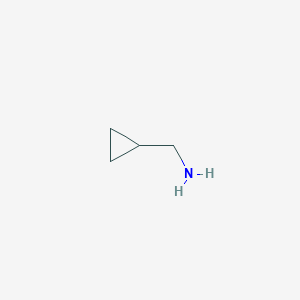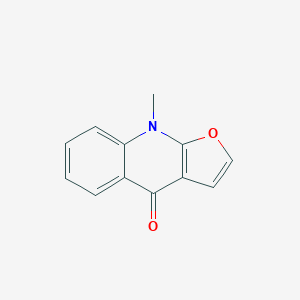
Grubbs Catalyst 2nd Generation
Descripción general
Descripción
Grubbs Catalyst 2nd Generation is a ruthenium-based catalyst used primarily in olefin metathesis reactions. Named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry for his work in this field, this catalyst is known for its high stability and efficiency. It is widely used in organic synthesis due to its ability to tolerate a variety of functional groups and its stability in the presence of air and moisture .
Mecanismo De Acción
The Grubbs Catalyst 2nd Generation, also known as (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a highly effective catalyst used in olefin metathesis .
Target of Action
The primary target of the this compound is olefins, which are hydrocarbons with one or more carbon-carbon double bonds . The catalyst facilitates the exchange of substituents between different olefins in a process known as transalkylidenation .
Mode of Action
The this compound operates through a mechanism known as the Chauvin Mechanism . In this process, two alkenes and the metal carbene of the catalyst coordinate to form a π-complex. This complex undergoes migratory insertion to form a metallacyclobutane intermediate. The butane ring then breaks, forming another π-complex containing exchanged alkylidene groups. After dissociation, the targeted products are formed .
Biochemical Pathways
The this compound affects several biochemical pathways, including cross-metathesis, ring-closing metathesis, ring-opening metathesis polymerization, and acyclic diene metathesis polymerization . These transformations have made olefin metathesis popular in synthetic organic chemistry .
Pharmacokinetics
The catalyst is known for its broad range of functional group tolerance, air stability, and compatibility with a wide range of solvents . These properties contribute to its high reactivity and stability .
Result of Action
The result of the this compound’s action is the efficient and selective formation of new carbon-carbon double bonds . This allows for the synthesis of a variety of natural and biologically active compounds, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals .
Action Environment
The this compound is known for its robustness and versatility. It can operate effectively in a variety of environments due to its tolerance of many functional groups, air, and moisture .
Métodos De Preparación
The synthesis of Grubbs Catalyst 2nd Generation involves the reaction of a first-generation Grubbs catalyst with a specific ligand. The process typically includes the following steps:
Starting Material: The first-generation Grubbs catalyst, which is a ruthenium complex.
Ligand Addition: A ligand such as 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene is added to the reaction mixture.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, at a controlled temperature.
Purification: The resulting product is purified using techniques such as crystallization or chromatography.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Grubbs Catalyst 2nd Generation is primarily used in olefin metathesis reactions, which involve the exchange of carbon-carbon double bonds. The types of reactions it undergoes include:
Cross Metathesis: The exchange of substituents between different olefins.
Ring-Closing Metathesis: The formation of cyclic compounds from linear olefins.
Ring-Opening Metathesis Polymerization: The polymerization of cyclic olefins to form polymers.
Common reagents used in these reactions include various olefins and alkenes. The reaction conditions typically involve moderate temperatures and the presence of an inert atmosphere. Major products formed from these reactions include cyclic compounds, polymers, and other complex organic molecules .
Aplicaciones Científicas De Investigación
Grubbs Catalyst 2nd Generation has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
Grubbs Catalyst 2nd Generation is often compared with other similar compounds, such as:
First-Generation Grubbs Catalyst: The second-generation catalyst is more stable and active than the first-generation catalyst.
Hoveyda-Grubbs Catalyst: This catalyst is similar but has a different ligand structure, which provides different reactivity and stability profiles.
Schrock Catalyst: This molybdenum-based catalyst is more active but less tolerant of functional groups compared to Grubbs catalysts.
This compound is unique due to its high stability, tolerance of functional groups, and ease of handling, making it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPQMAOJARMTG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246047-72-3 | |
| Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]diidazolidinylidene)(dichlorophenylmethylene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



